molecular formula C19H26O4 B3033793 1-[3-(Benzyloxy)-3-oxo-2-propylpropyl]cyclopentane-1-carboxylic acid CAS No. 118786-36-0

1-[3-(Benzyloxy)-3-oxo-2-propylpropyl]cyclopentane-1-carboxylic acid

Cat. No. B3033793
CAS RN: 118786-36-0
M. Wt: 318.4 g/mol
InChI Key: PQKUDTSQPVEIQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-[3-(Benzyloxy)-3-oxo-2-propylpropyl]cyclopentane-1-carboxylic acid" is a derivative of cyclopentane carboxylic acid, which is a structural motif found in various bioactive molecules. The presence of a benzyloxy group and a propyl side chain indicates potential modifications aimed at altering the physical, chemical, or biological properties of the molecule.

Synthesis Analysis

The synthesis of cyclopentane derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of cyclopentane-1,3-dione derivatives as carboxylic acid isosteres has been demonstrated, which could be relevant to the synthesis of the compound . Additionally, the synthesis of related structures, such as 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene carboxylic acid derivatives, involves the formation of cyclic alkenyl ethers, which could be a part of the synthetic route for the target compound .

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives is crucial for their biological activity. For example, the crystallographic study of 2-benzyl-5-hydroxy-4-oxopentanoic acids against carboxypeptidase A provides insights into the binding modes of such compounds, which could be extrapolated to understand the interactions of the compound with biological targets .

Chemical Reactions Analysis

Cyclopentane derivatives can undergo various chemical reactions. The acid treatment of cyclopentane derivatives can lead to methyl migrations and the formation of new cyclic structures . Understanding these reactions is essential for predicting the stability and reactivity of the compound under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentane derivatives, such as their acidity, lipophilicity, and hydrogen bonding capabilities, are important for their function as bioisosteres . The polymorphism and thermal behavior of these compounds can also affect their pharmaceutical properties . The analysis of these properties can provide insights into the solubility, stability, and formulation considerations for the compound.

Case Studies

Case studies involving cyclopentane derivatives often focus on their biological activities. For example, the anticonvulsant activity of amino amides and amino esters based on cyclopentane carboxylic acid derivatives has been studied, indicating the potential therapeutic applications of these compounds . Similarly, the inhibitory activity of cyclopentane-1,3-dione derivatives against thromboxane A2 receptors suggests their potential as therapeutic agents .

Scientific Research Applications

Isostere for Carboxylic Acid Functional Group

Cyclopentane-1,3-diones, which share structural similarities with 1-[3-(Benzyloxy)-3-oxo-2-propylpropyl]cyclopentane-1-carboxylic acid, are known for their pKa values akin to carboxylic acids. Research by Ballatore et al. (2011) reveals that cyclopentane-1,3-diones can effectively substitute for carboxylic acid functional groups in drug design. This substitution was demonstrated in the development of thromboxane A2 prostanoid (TP) receptor antagonists, highlighting the potential of this moiety as a valuable addition to carboxylic acid isosteres (Ballatore et al., 2011).

Synthesis of Stereoisomers

The asymmetric synthesis of stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid, a compound structurally related to the subject chemical, has been achieved. Jakubowska et al. (2015) developed a synthesis based on a chiral glycine equivalent, demonstrating the chemical versatility and potential applications of cyclopentane-1-carboxylic acid derivatives in stereochemistry (Jakubowska et al., 2015).

Potential Bio-Isostere of Carboxylic Acid

Another study by Ballatore et al. (2014) evaluated cyclopentane-1,2-diones as potential bio-isosteres for the carboxylic acid functional group. They explored their acidity, hydrogen bonding, and geometry, finding that cyclopentane-1,2-dione derivatives could be effective carboxylic acid bio-isosteres in TP receptor antagonists. This indicates a broader scope for utilizing cyclopentane derivatives in medicinal chemistry (Ballatore et al., 2014).

properties

IUPAC Name

1-(2-phenylmethoxycarbonylpentyl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O4/c1-2-8-16(13-19(18(21)22)11-6-7-12-19)17(20)23-14-15-9-4-3-5-10-15/h3-5,9-10,16H,2,6-8,11-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKUDTSQPVEIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC1(CCCC1)C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-(Benzyloxy)-3-oxo-2-propylpropyl]cyclopentane-1-carboxylic acid
Reactant of Route 2
1-[3-(Benzyloxy)-3-oxo-2-propylpropyl]cyclopentane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-[3-(Benzyloxy)-3-oxo-2-propylpropyl]cyclopentane-1-carboxylic acid
Reactant of Route 4
1-[3-(Benzyloxy)-3-oxo-2-propylpropyl]cyclopentane-1-carboxylic acid
Reactant of Route 5
1-[3-(Benzyloxy)-3-oxo-2-propylpropyl]cyclopentane-1-carboxylic acid
Reactant of Route 6
1-[3-(Benzyloxy)-3-oxo-2-propylpropyl]cyclopentane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.